Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-
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Overview
Description
Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] is a complex organic compound characterized by the presence of three phenyl groups attached to a central benzene ring substituted with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzoyl chloride with 1,3,5-trihydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl groups can engage in π-π interactions with other aromatic systems. These interactions contribute to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Methanone, (2-methylphenyl)phenyl-
- Methanone, (4-hydroxyphenyl)phenyl-
Properties
CAS No. |
1818-24-2 |
---|---|
Molecular Formula |
C27H18O6 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(3,5-dibenzoyl-2,4,6-trihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C27H18O6/c28-22(16-10-4-1-5-11-16)19-25(31)20(23(29)17-12-6-2-7-13-17)27(33)21(26(19)32)24(30)18-14-8-3-9-15-18/h1-15,31-33H |
InChI Key |
UBMICKBPOJPPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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